An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,3-dimethylpyridine
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-dimethylpyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility as a reagent for introducing the 2,3-dimethylpyridine moiety into larger molecules makes a thorough understanding of its physicochemical properties essential for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Bromo-2,3-dimethylpyridine, detailed experimental protocols for their determination, and a visual representation of its synthetic pathway.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Bromo-2,3-dimethylpyridine. It is important to note that while some experimental data is available, certain values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1][2] |
| Appearance | Colorless to off-white Solid-Liquid Mixture | [1] |
| Boiling Point | 227.0 ± 35.0 °C (Predicted) | [1] |
| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.61 ± 0.10 (Predicted) | [1] |
| Melting Point | Not explicitly available in the searched literature. | |
| Solubility | Not explicitly available in the searched literature. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 4-Bromo-2,3-dimethylpyridine are provided below. These protocols are standard laboratory procedures for organic compounds.
Synthesis of 4-Bromo-2,3-dimethylpyridine
Principle: This protocol describes the synthesis of 4-Bromo-2,3-dimethylpyridine from 2,3-dimethyl-4-hydroxypyridine via a bromination reaction using phosphorus tribromide.[1]
Materials:
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2,3-dimethylpyridin-4-ol
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Phosphorus tribromide (PBr₃)
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Ice
-
Aqueous sodium hydroxide (NaOH)
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Diethyl ether
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Water
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Nitrogen gas
Procedure:
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In a reaction vessel under a nitrogen atmosphere, combine 2,3-dimethylpyridin-4-ol (2.0 g, 20 mmol) and phosphorus tribromide (14.0 g, 49 mmol).[1]
-
Stir the mixture and heat to 130 °C for 4 hours.[1]
-
After the reaction is complete, cool the mixture and slowly pour it into ice water.[1]
-
Adjust the pH of the solution to be alkaline using aqueous sodium hydroxide.[1]
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with water.
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The organic phase is then concentrated under reduced pressure to yield the crude product.[1]
-
The final product can be purified by crystallization or chromatography.
Characterization: The structure of the synthesized 4-Bromo-2,3-dimethylpyridine can be confirmed using spectroscopic methods such as ¹H NMR and LC/MS.[1]
Determination of Melting Point
Principle: The melting point of a solid organic compound is a physical property used for identification and purity assessment. A sharp melting range typically indicates a pure compound.
Materials:
-
Dry, purified 4-Bromo-2,3-dimethylpyridine
-
Capillary tubes
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Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
Procedure:
-
Ensure the sample of 4-Bromo-2,3-dimethylpyridine is thoroughly dried.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.
Determination of Solubility
Principle: The solubility of a compound in various solvents provides insight into its polarity and potential applications in different reaction and purification systems.
Materials:
-
4-Bromo-2,3-dimethylpyridine
-
A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, dichloromethane)
-
Test tubes
-
Vortex mixer
Procedure:
-
To a series of test tubes, add approximately 10-20 mg of 4-Bromo-2,3-dimethylpyridine.
-
To each test tube, add 1 mL of a different solvent.
-
Vigorously agitate each mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect each tube to determine if the solid has completely dissolved.
-
Classify the solubility as soluble, partially soluble, or insoluble for each solvent. For more quantitative results, a saturated solution can be prepared, and the concentration can be determined spectroscopically or gravimetrically after solvent evaporation.
Determination of pKa
Principle: The pKa is a measure of the acidity of a compound. For a pyridine derivative, it refers to the acidity of its conjugate acid, the pyridinium ion. Potentiometric titration is a common method for its determination.
Materials:
-
4-Bromo-2,3-dimethylpyridine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter and electrode
-
Burette
-
Beaker and magnetic stirrer
Procedure:
-
Accurately weigh a sample of 4-Bromo-2,3-dimethylpyridine and dissolve it in a known volume of water (or a water/co-solvent mixture if solubility is low).
-
Add a stoichiometric excess of the standardized HCl solution to fully protonate the pyridine nitrogen.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the sample solution and begin stirring.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the protonated pyridine has been neutralized).
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 4-Bromo-2,3-dimethylpyridine from 2,3-dimethyl-4-hydroxypyridine.
